2-Pentenoic acid, 2-cyano-4,4-dimethyl-
Description
Significance and Research Context of Cyano-Substituted Pentenoic Acids
Cyano-substituted pentenoic acids are a class of organic compounds that have garnered considerable attention in the scientific community. The presence of both a nitrile (-C≡N) and a carboxylic acid (-COOH) group, along with a carbon-carbon double bond, imparts a unique reactivity profile to these molecules. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the α,β-unsaturated carboxylic acid system, making these compounds valuable intermediates in a variety of chemical transformations.
Research into cyano-substituted pentenoic acids and their derivatives has revealed their potential as precursors in the synthesis of more complex molecules, including amino acids and heterocyclic compounds. For instance, the hydrogenation of a cyano-substituted pentenoic acid can yield a substituted amino acid, as demonstrated in the synthesis of neopentylglycine from 2-cyano-4,4-dimethyl-2-pentenoic acid. dokumen.pub Furthermore, the strategic placement of the cyano and carboxylic acid functionalities allows for their participation in cycloaddition reactions and as building blocks in the preparation of pharmacologically active agents. Recent patent literature indicates that 2-Pentenoic acid, 2-cyano-4,4-dimethyl- has been utilized in the synthesis of inhibitors for kinases such as ITK, JAK, and BTK, which are implicated in various diseases including cancer and autoimmune disorders. google.comgoogle.comgoogleapis.com
Overview of the Chemical Structure and Unique Features of 2-Pentenoic acid, 2-cyano-4,4-dimethyl-
The chemical structure of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- is characterized by a five-carbon pentenoic acid backbone. At the second carbon position (α-carbon), there is a cyano group, and the carbon chain is unsaturated between the second and third carbons, forming an α,β-unsaturated system. A notable feature of this molecule is the presence of a gem-dimethyl group at the fourth carbon position.
This gem-dimethyl group, a pair of methyl groups attached to the same carbon atom, introduces significant steric hindrance around the double bond. This steric bulk can influence the molecule's reactivity in several ways. For instance, it can affect the stereoselectivity of reactions at the double bond and hinder the approach of bulky reagents. The interplay between the electron-withdrawing cyano and carboxylic acid groups and the sterically demanding gem-dimethyl group makes 2-Pentenoic acid, 2-cyano-4,4-dimethyl- a unique substrate for studying the effects of steric and electronic factors on chemical reactivity.
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 88319-37-3 |
| IUPAC Name | 2-cyano-4,4-dimethylpent-2-enoic acid |
| Canonical SMILES | CC(C)(C)C=C(C#N)C(=O)O |
Historical Development of Synthetic Approaches to Analogous α,β-Unsaturated Nitriles and Carboxylic Acids
The synthesis of α,β-unsaturated nitriles and carboxylic acids has a rich history, with the Knoevenagel condensation, discovered by Emil Knoevenagel in the late 19th century, being a cornerstone reaction in this field. wikipedia.org This reaction initially involved the condensation of an active methylene (B1212753) compound, such as a malonic ester or cyanoacetic acid, with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.org
Over the years, numerous modifications and improvements to the original Knoevenagel condensation have been developed to enhance yields, improve stereoselectivity, and broaden the substrate scope. A significant advancement was the Doebner modification, which utilizes pyridine (B92270) as a solvent and catalyst. This variation is particularly useful for the synthesis of α,β-unsaturated carboxylic acids from malonic acid and carbonyl compounds, as it often facilitates decarboxylation of the intermediate. wikipedia.org
The steric hindrance posed by bulky substituents on the carbonyl compound, such as the gem-dimethyl group in the precursor to 2-Pentenoic acid, 2-cyano-4,4-dimethyl-, can present challenges for the Knoevenagel condensation. The reaction rates may be slower, and the yields lower due to the difficulty of the nucleophilic attack at the sterically hindered carbonyl carbon. nih.gov This has spurred the development of more reactive reagents and optimized reaction conditions to overcome such steric impediments.
The synthesis of α,β-unsaturated nitriles, in particular, has been a subject of continuous research, leading to the development of various synthetic strategies beyond the classical Knoevenagel condensation. These include the Horner-Wadsworth-Emmons reaction, Peterson olefination, and transition metal-catalyzed cross-coupling reactions. These modern methods offer greater control over the stereochemistry of the resulting double bond and are often more tolerant of a wider range of functional groups.
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-4,4-dimethylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRQFJRXAZYEJ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pentenoic Acid, 2 Cyano 4,4 Dimethyl and Its Derivatives
Direct Synthetic Routes to 2-Pentenoic acid, 2-cyano-4,4-dimethyl-
The most direct route to 2-Pentenoic acid, 2-cyano-4,4-dimethyl- involves a two-step process: the formation of an ester precursor followed by its hydrolysis.
Esterification and Hydrolysis Pathways for Acid Synthesis
The synthesis typically begins with the preparation of the ethyl ester, ethyl 2-cyano-4,4-dimethyl-2-pentenoate. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. The hydrolysis can be carried out under either acidic or basic conditions, which cleaves the ester bond to afford the free carboxylic acid and ethanol.
Condensation Reactions Utilizing Aldehyde Precursors and Cyanoacetates
The carbon backbone of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- is constructed via a Knoevenagel condensation reaction. researchgate.net This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group, in this case, a cyanoacetate (B8463686). For the synthesis of the target molecule, the specific precursors are pivaldehyde (2,2-dimethylpropanal) and ethyl cyanoacetate. The bulky tert-butyl group from pivaldehyde is incorporated into the final structure.
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, to facilitate the deprotonation of the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of pivaldehyde. A subsequent dehydration step results in the formation of the α,β-unsaturated product, ethyl 2-cyano-4,4-dimethyl-2-pentenoate.
Specific Reagents and Reaction Conditions for Primary Synthesis
The primary synthesis of the ethyl ester precursor is often carried out under mild conditions. The reaction can be performed in a suitable organic solvent, and in some cases, can be promoted by microwave irradiation to reduce reaction times and improve yields. unifap.br The choice of catalyst is crucial, with weak amines being preferred to avoid side reactions.
| Reactants | Catalyst | Solvent | Conditions | Product |
| Pivaldehyde, Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-cyano-4,4-dimethyl-2-pentenoate |
| Pivaldehyde, Ethyl cyanoacetate | Triethylamine | Dichloromethane | Room Temperature | Ethyl 2-cyano-4,4-dimethyl-2-pentenoate |
Synthesis of Stereoisomers of 2-Pentenoic acid, 2-cyano-4,4-dimethyl-
The double bond in 2-Pentenoic acid, 2-cyano-4,4-dimethyl- can exist as either the (E) or (Z) stereoisomer. The stereochemical outcome of the Knoevenagel condensation can often be influenced by the reaction conditions.
Stereoselective Synthetic Approaches for Dienoic Acid Derivatives
While specific stereoselective methods for 2-Pentenoic acid, 2-cyano-4,4-dimethyl- are not extensively documented in readily available literature, general principles of stereoselective synthesis can be applied to its dienoic acid derivatives. For instance, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for controlling the geometry of newly formed double bonds. By selecting the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion and reaction conditions, one can favor the formation of either the (E) or (Z) isomer of a related dienoic acid.
Preparation of Closely Related Cyano-Pentenoic Acid Compounds and Analogs
The synthetic methodologies described for 2-Pentenoic acid, 2-cyano-4,4-dimethyl- can be adapted to produce a variety of related cyano-pentenoic acid compounds and their analogs. By substituting the starting aldehyde or the active methylene compound, a diverse range of structures can be accessed. For example, using different aldehydes in the Knoevenagel condensation with ethyl cyanoacetate would result in analogs with varying substitution patterns at the 4- and 5-positions of the pentenoic acid backbone. Similarly, employing other active methylene compounds, such as malononitrile (B47326) or other cyanoacetic esters, would lead to different functional groups at the 2-position.
| Aldehyde | Active Methylene Compound | Product Analog |
| Isovaleraldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-4-methyl-2-pentenoate |
| Propionaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-2-pentenoate |
| Pivaldehyde | Methyl cyanoacetate | Methyl 2-cyano-4,4-dimethyl-2-pentenoate |
This flexibility allows for the systematic modification of the molecular structure to explore structure-activity relationships in various applications.
Strategies for Alkyl and Cyano Group Introduction on the Pentenoic Acid Backbone
The synthesis of 2-cyano-4,4-dimethyl-2-pentenoic acid, a substituted pentenoic acid, involves the strategic introduction of both an alkyl (dimethyl) and a cyano group onto the core pentenoic acid structure. A prominent and efficient method for achieving this is through the Knoevenagel condensation. scielo.brscielo.org.mx This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. scielo.org.mx
The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene compound, such as a cyanoacetic acid ester, in the presence of a basic catalyst. chemspider.com For the synthesis of 2-cyano-4,4-dimethyl-2-pentenoic acid, the logical precursors would be 3,3-dimethylbutanal and a derivative of cyanoacetic acid. The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated cyano-substituted acid or ester.
The general mechanism for the Knoevenagel condensation is outlined below:
Deprotonation: A basic catalyst removes a proton from the α-carbon of the active methylene compound (e.g., ethyl cyanoacetate), creating a highly nucleophilic carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde (3,3-dimethylbutanal).
Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a proton source in the reaction mixture, to form a β-hydroxy intermediate.
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated carbon-carbon double bond of the final product.
Various catalysts can be employed for the Knoevenagel condensation, with amines like piperidine being common choices. chemspider.com The choice of solvent and reaction conditions can be optimized to improve the yield and purity of the resulting 2-cyano-4,4-dimethyl-2-pentenoic acid derivative.
Table 1: Key Components in the Knoevenagel Condensation for 2-Cyano-4,4-dimethyl-2-pentenoic Acid Synthesis
| Reactant/Reagent | Role in the Reaction | Structural Contribution |
|---|---|---|
| 3,3-Dimethylbutanal | Aldehyde | Provides the 4,4-dimethylpentyl backbone |
| Cyanoacetic acid or its ester | Active Methylene Compound | Introduces the cyano group and the carboxylic acid/ester functionality at the 2-position |
| Basic Catalyst (e.g., Piperidine) | Catalyst | Facilitates the formation of the nucleophilic carbanion |
Utilization of Grignard Reagents in Analogous Syntheses
Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While not directly employed in the final Knoevenagel condensation step to form 2-cyano-4,4-dimethyl-2-pentenoic acid, they are instrumental in the synthesis of the necessary precursors, particularly the aldehyde component, 3,3-dimethylbutanal.
The synthesis of 3,3-dimethylbutanal can be envisioned through the application of Grignard reagents in several ways. One plausible route involves the reaction of a Grignard reagent with a suitable electrophile to construct the carbon skeleton. For instance, tert-butylmagnesium chloride could be reacted with an appropriate electrophile containing a masked aldehyde functionality.
A more general application of Grignard reagents in analogous syntheses involves their reaction with carbonyl compounds. masterorganicchemistry.com Grignard reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. youtube.com This reactivity is fundamental in building up more complex carbon skeletons from simpler starting materials.
For example, to synthesize a substituted pentenoic acid, a Grignard reagent could be used to introduce an alkyl group to a smaller aldehyde or ketone, which is then further elaborated to the final acid. The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the electrophilic carbon of a carbonyl group. wikipedia.org
Table 2: Illustrative Reactions of Grignard Reagents in Precursor Synthesis
| Grignard Reagent | Electrophile | Initial Product | Relevance to Target Synthesis |
|---|---|---|---|
| tert-Butylmagnesium chloride | Acrolein | 1-(tert-Butyl)prop-2-en-1-ol | Subsequent oxidation could yield a precursor to 3,3-dimethylbutanal. |
| Methylmagnesium bromide | Isobutyraldehyde | 2,3-Dimethylbutan-2-ol | Demonstrates C-C bond formation to create branched structures. |
| Isopropylmagnesium bromide | Formaldehyde | 2-Methylpropan-1-ol | A building block for more complex aldehydes. |
It is crucial to note that Grignard reagents are also strong bases and are incompatible with acidic protons, such as those found in carboxylic acids and alcohols. masterorganicchemistry.commasterorganicchemistry.com Therefore, any acidic functional groups in the reactants must be protected before the introduction of a Grignard reagent. The reactions are typically carried out in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. youtube.com
Reaction Mechanisms and Chemical Reactivity of 2 Pentenoic Acid, 2 Cyano 4,4 Dimethyl
Mechanistic Studies of Condensation Reactions Involving Cyanoacetates
The synthesis of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- is typically achieved through a Knoevenagel condensation reaction. researchgate.net This reaction is a cornerstone of carbon-carbon double bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound. rsc.orgrsc.org In this specific case, the reactants are a cyanoacetic acid ester (like ethyl cyanoacetate) and 3,3-dimethylbutanal (pivalaldehyde).
The mechanism is generally base-catalyzed and proceeds through the following steps:
Carbanion Formation : A base abstracts an acidic α-proton from the cyanoacetate (B8463686), creating a resonance-stabilized carbanion. The acidity of this proton is enhanced by the electron-withdrawing effects of the adjacent cyano and ester groups.
Nucleophilic Attack : The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivalaldehyde. This results in the formation of an alkoxide intermediate.
Protonation : The alkoxide intermediate is protonated by the conjugate acid of the base (or a protic solvent), yielding a β-hydroxy adduct.
Dehydration : Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated carbon-carbon double bond of the final product.
The reaction rate and yield can be influenced by the choice of catalyst, with both acidic and basic sites on the catalyst surface often being necessary for high catalytic activity. researchgate.netrsc.org The significant steric hindrance posed by the tert-butyl group of pivalaldehyde can influence the reaction kinetics, potentially requiring specific catalysts or conditions to achieve high yields.
Elucidation of Regioselectivity and Stereoselectivity in Reactions
Regioselectivity : The Knoevenagel condensation is inherently regioselective. numberanalytics.comwikipedia.org The nucleophilic attack of the cyanoacetate carbanion occurs exclusively at the carbonyl carbon of the aldehyde, and the subsequent dehydration establishes the double bond between the original carbonyl carbon and the α-carbon of the cyanoacetate. numberanalytics.com
Stereoselectivity : The formation of the double bond can result in either (E) or (Z) stereoisomers. The stereochemical outcome is determined by the relative thermodynamic stability of the transition states leading to the isomers. nih.gov For 2-Pentenoic acid, 2-cyano-4,4-dimethyl-, the key factors are the steric interactions between the substituents on the double bond:
At one carbon (C2): a cyano group and a carboxylic acid group.
At the other carbon (C3): a hydrogen atom and a bulky tert-butyl group.
To minimize steric strain, the largest groups on adjacent carbons of the double bond prefer a trans orientation. The tert-butyl group is significantly larger than the hydrogen atom, and the carboxylic acid group is generally considered bulkier than the cyano group. Therefore, the (E)-isomer, where the large tert-butyl group and the carboxylic acid group are on opposite sides of the double bond, is expected to be the thermodynamically more stable and thus the major product under equilibrium conditions. However, the (Z)-isomer is also known and has been identified. nih.gov The precise ratio of E/Z isomers can be influenced by reaction conditions such as the catalyst, solvent, and temperature. mdpi.com
Nucleophilic and Electrophilic Pathways of the Carbon-Carbon Double Bond
The electronic nature of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- renders its carbon-carbon double bond susceptible to specific reaction pathways. As an α,β-unsaturated carbonyl compound, the double bond is electron-deficient. wikipedia.org
Nucleophilic Pathways : The strong electron-withdrawing character of the adjacent cyano and carboxyl groups makes the β-carbon highly electrophilic. libretexts.org This facilitates conjugate addition (or 1,4-addition), where a nucleophile attacks the β-carbon. This is a vinylogous reaction pattern. wikipedia.org This pathway is favored by soft nucleophiles.
Electrophilic Pathways : Due to the electron-poor nature of the alkene, it is less reactive towards electrophiles compared to simple, electron-rich alkenes. However, reactions with strong electrophiles are still possible. The electrophilicity of α,β-unsaturated systems can be quantified and compared; cyclic enones, for instance, show different reactivity trends than their acyclic counterparts. nih.govrsc.orgresearchgate.net
| Reaction Type | Reagent/Conditions | Product Type | Mechanism Notes |
|---|---|---|---|
| Nucleophilic Conjugate Addition (Michael Addition) | Soft Nucleophiles (e.g., R₂CuLi, thiols, amines) | β-substituted pentanoic acid derivative | The nucleophile attacks the electrophilic β-carbon. libretexts.org |
| Addition of Hard Nucleophiles | Hard Nucleophiles (e.g., R-MgBr, R-Li) | 1,2-addition product (attack at carboxyl C) | Hard nucleophiles may preferentially attack the harder electrophilic center of the carbonyl group (1,2-addition). libretexts.org |
| Electrophilic Addition | Strong Electrophiles (e.g., Br₂) | 2,3-dihalo pentanoic acid derivative | Reaction is slower than with electron-rich alkenes due to the deactivating effect of the electron-withdrawing groups. |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group in 2-Pentenoic acid, 2-cyano-4,4-dimethyl- can undergo typical transformations, although its reactivity is modulated by the steric and electronic environment.
Esterification : The compound can be converted to its corresponding ester by reacting with an alcohol under acidic catalysis. organic-chemistry.org The steric hindrance from the neighboring substituents on the double bond may necessitate harsher conditions or specialized catalysts compared to less hindered acids. google.com
Amide Formation : The synthesis of amides from this carboxylic acid and an amine typically requires the use of coupling reagents (e.g., carbodiimides) to activate the carboxyl group. organic-chemistry.org The formation of amides with sterically hindered amines can be particularly challenging and may require alternative methods, such as conversion to an acyl fluoride (B91410) intermediate at elevated temperatures. chimia.chrsc.orgchimia.ch Boron-based reagents have also been shown to be effective for direct amidation reactions. acs.org
| Reaction Type | Reagent/Conditions | Product Type | Key Considerations |
|---|---|---|---|
| Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | 2-cyano-4,4-dimethyl-2-pentenoate ester | Steric hindrance may slow the reaction rate. google.com |
| Amide Formation | Amine (RNH₂), Coupling Agent (e.g., EDCI, DCC) | 2-cyano-4,4-dimethyl-2-pentenoic amide | Coupling with hindered amines is challenging. rsc.orgchimia.ch |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | 2-cyano-4,4-dimethyl-2-penten-1-ol | Requires strong reagents; other functional groups will also be reduced. |
Transformations Involving the Cyano Group
The cyano (nitrile) group is a versatile functional handle that can be transformed into several other important functional groups.
Hydrolysis : The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages, first producing an amide intermediate, which can sometimes be isolated under controlled conditions. libretexts.orgchemguide.co.ukechemi.com Further hydrolysis converts the amide into a carboxylic acid. chemistrysteps.comlumenlearning.com Complete hydrolysis of the cyano group in the title compound would result in a disubstituted malonic acid derivative. The mechanism involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) on the electrophilic nitrile carbon. libretexts.org
Reduction : Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ with a Ni, Pd, or Pt catalyst). libretexts.orglibretexts.orgchemguide.co.uk The choice of reducing agent is critical, as it can also affect the other functional groups in the molecule. thieme-connect.de For instance, LiAlH₄ will also reduce the carboxylic acid and the C=C double bond. libretexts.org Milder reagents like DIBAL-H can reduce nitriles to aldehydes via an imine intermediate. libretexts.org
| Reaction Type | Reagent/Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, heat | 2-carbamoyl-4,4-dimethyl-2-pentenoic acid | 2-carboxy-4,4-dimethyl-2-pentenoic acid |
| Reduction (Strong) | LiAlH₄, then H₂O workup | - | 2-(aminomethyl)-4,4-dimethyl-2-penten-1-ol (and reduction of C=C) |
| Reduction (Catalytic) | H₂, Pd/C or Raney Ni | - | 2-(aminomethyl)-4,4-dimethylpentanoic acid |
| Addition of Grignard Reagent | R-MgBr, then H₃O⁺ workup | Imine | Ketone |
Decarboxylation and Reduction Pathways of Related Pentenoic Acids
Decarboxylation : The thermal decarboxylation of α,β-unsaturated carboxylic acids can be difficult. stackexchange.com However, the presence of an additional electron-withdrawing group at the α-position, such as the cyano group in this molecule, facilitates this process. The reaction often proceeds via an initial isomerization from the α,β-unsaturated isomer to the β,γ-unsaturated isomer. This intermediate can then undergo decarboxylation through a six-membered cyclic transition state, similar to that seen in β-keto acids, to yield the corresponding alkene. stackexchange.com Base-catalyzed decarboxylation is also a viable pathway for α-cyano acids, which can proceed through deconjugation to a β-methylene intermediate that readily loses CO₂. researchgate.net The product of decarboxylation would be 4,4-dimethyl-2-pentenenitrile.
Reduction Pathways : The reduction of pentenoic acids and their derivatives is a key transformation. researchgate.net For 2-Pentenoic acid, 2-cyano-4,4-dimethyl-, the outcome of a reduction reaction is highly dependent on the reagent and conditions used, allowing for selective transformations.
| Reducing Agent | Conditions | Functional Group(s) Reduced | Major Product |
|---|---|---|---|
| H₂ / Pd, Pt, or Ni | High pressure/temperature | C=C, C≡N | 2-(aminomethyl)-4,4-dimethylpentanoic acid |
| LiAlH₄ | Anhydrous ether, then H₂O workup | C=C, C≡N, COOH | 2-(aminomethyl)-4,4-dimethylpentan-1-ol |
| NaBH₄ | Protic solvent | Generally unreactive towards these groups | No reaction |
| DIBAL-H | Low temperature, then H₂O workup | C≡N (to aldehyde) | 2-formyl-4,4-dimethyl-2-pentenoic acid |
Computational Chemistry and Theoretical Investigations of 2 Pentenoic Acid, 2 Cyano 4,4 Dimethyl
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. For 2-Pentenoic acid, 2-cyano-4,4-dimethyl-, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations can provide valuable data on molecular orbitals, charge distribution, and reactivity indicators.
Key parameters that would be investigated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO energy is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons within the molecule, highlighting regions of high and low electron concentration. The molecular electrostatic potential (MEP) map visualizes the regions of positive and negative electrostatic potential, which are critical for predicting sites of electrophilic and nucleophilic attack.
| Property | Theoretical Value | Significance |
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |
| Dipole Moment | Measures the overall polarity of the molecule |
Note: The table above represents a template for the types of data that would be generated from quantum mechanical calculations. Specific values are not provided due to the lack of published research for this compound.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2-Pentenoic acid, 2-cyano-4,4-dimethyl-, MD simulations would be invaluable for understanding how molecules of this compound interact with each other and with other molecules in a system.
MD simulations can reveal:
Hydrogen Bonding: The carboxylic acid group of the molecule is capable of forming strong hydrogen bonds. MD simulations can predict the geometry, strength, and lifetime of these hydrogen bonds, which are crucial in determining the bulk properties of the substance. The cyano group can also act as a hydrogen bond acceptor.
Radial Distribution Functions (RDFs): RDFs can be calculated from MD trajectories to describe the probability of finding another atom at a certain distance from a reference atom. This provides a detailed picture of the local molecular environment and packing in the condensed phase.
| Interaction Type | Key Functional Groups Involved | Predicted Significance |
| Hydrogen Bonding (Donor) | Carboxylic acid (-COOH) | High |
| Hydrogen Bonding (Acceptor) | Carboxylic acid (C=O), Cyano (-C≡N) | High |
| Dipole-Dipole Interactions | Cyano (-C≡N), Carbonyl (C=O) | Moderate |
| Van der Waals Forces | tert-butyl group, alkyl chain | Moderate |
Note: This table outlines the expected intermolecular interactions based on the molecule's structure.
Prediction of Reaction Pathways and Transition States
Theoretical calculations can be used to explore the potential chemical reactions that 2-Pentenoic acid, 2-cyano-4,4-dimethyl- might undergo. By mapping the potential energy surface, chemists can identify the most likely reaction pathways and the structures of the transition states.
Key areas of investigation would include:
Addition Reactions: The carbon-carbon double bond is a potential site for electrophilic and nucleophilic addition reactions. Computational methods can be used to calculate the activation energies for various addition reactions, helping to predict their feasibility.
Reactions of the Carboxylic Acid Group: The reactivity of the carboxylic acid group, such as esterification or amide formation, can be modeled to understand the reaction mechanisms and predict reaction rates.
Reactions of the Cyano Group: The cyano group can undergo reactions such as hydrolysis or reduction. Theoretical calculations can provide insights into the energetics of these transformations.
The identification of transition state structures and the calculation of their corresponding activation energies are central to this analysis. This information is vital for understanding the kinetics of a reaction.
Conformational Analysis and Stereochemical Considerations
The presence of a carbon-carbon double bond in 2-Pentenoic acid, 2-cyano-4,4-dimethyl- gives rise to the possibility of E/Z isomerism. Furthermore, rotation around single bonds leads to different conformers.
E/Z Isomerism: The substituents around the C2=C3 double bond can be arranged in two different ways, leading to E and Z isomers. Quantum mechanical calculations can be used to determine the relative energies of these isomers, predicting which one is more stable. PubChem lists both (Z)-2-cyano-4,4-dimethylpent-2-enoic acid and (2E)-2-cyano-4,4-dimethylpent-2-enoic acid. nih.gov
Conformational Isomers: Rotation around the C3-C4 single bond can lead to different spatial arrangements of the tert-butyl group relative to the rest of the molecule. A potential energy scan, where the dihedral angle is systematically varied and the energy is calculated at each step, can identify the most stable conformers.
| Isomer/Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| Z-isomer | C4-C3-C2-C(N) | |
| E-isomer | C4-C3-C2-C(N) | |
| Staggered Conformer (around C3-C4) | H-C3-C4-C(CH3)3 | |
| Eclipsed Conformer (around C3-C4) | H-C3-C4-C(CH3)3 |
Note: This table illustrates the type of data that would be obtained from a conformational analysis. The relative energies would indicate the most stable forms of the molecule.
Applications of 2 Pentenoic Acid, 2 Cyano 4,4 Dimethyl in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
As a multifunctional molecule, 2-Pentenoic acid, 2-cyano-4,4-dimethyl- possesses the necessary attributes to serve as a key intermediate in the synthesis of complex molecular architectures. Its structural framework can be strategically modified through various chemical reactions, allowing for the introduction of new functionalities and the extension of the carbon skeleton. The presence of the electron-withdrawing cyano and carboxylic acid groups on the double bond activates it for nucleophilic addition reactions, a common strategy for building molecular complexity.
Utilization as a Building Block in Multi-Step Organic Transformations
The concept of a "building block" in organic synthesis refers to a molecule that can be incorporated into a larger structure. 2-Pentenoic acid, 2-cyano-4,4-dimethyl- fits this description due to its distinct reactive sites. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, enabling linkages to other molecules. Simultaneously, the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions. This orthogonality of reactivity makes it a valuable component in multi-step synthetic sequences.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (2Z)-2-cyano-4,4-dimethylpent-2-enoic acid |
| CAS Number | 88319-37-3 |
Precursor in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Molecules containing both a nitrile and a carboxylic acid functionality, such as 2-Pentenoic acid, 2-cyano-4,4-dimethyl-, are well-known precursors for a variety of heterocycles. For example, reactions involving the cyano and carbonyl groups can lead to the formation of pyridinones, pyrimidines, or other nitrogen- and oxygen-containing ring systems. While specific examples utilizing this exact pentenoic acid derivative are scarce in the literature, the general reactivity pattern of related β-cyano-α,β-unsaturated carbonyl compounds strongly supports this potential application. Research on similar structures has demonstrated their utility in forming complex heterocyclic systems through cyclization reactions. mdpi.com
Application in Natural Product Synthesis Scaffolds
Natural products often possess intricate and challenging molecular architectures. The synthesis of these compounds frequently relies on the use of versatile building blocks that can be elaborated into the desired complex scaffolds. While direct application of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- in a completed natural product synthesis is not prominently reported, its structural motifs are present in various natural products. A related seco-triterpenoid containing a 2-cyano-3-oxo fragment has been synthesized and used in regioselective cyclizations, highlighting the potential of such substructures in the construction of complex natural product-like molecules. mdpi.com
Reagent in Stereoselective Transformations
The carbon-carbon double bond in 2-Pentenoic acid, 2-cyano-4,4-dimethyl- presents an opportunity for stereoselective transformations. Reactions such as asymmetric hydrogenation, dihydroxylation, or epoxidation could introduce new stereocenters with a high degree of control. The bulky tert-butyl group at the 4-position may exert significant steric influence, potentially directing the approach of reagents to one face of the double bond. This could be particularly useful in syntheses where the control of stereochemistry is crucial for the biological activity of the target molecule. The Knoevenagel condensation, a common method for synthesizing such cyanoacrylic acid derivatives, can, under certain conditions, afford stereoselectively the (E)-isomer. ineosopen.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon and hydrogen framework.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data for 2-Pentenoic acid, 2-cyano-4,4-dimethyl-
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -C(CH₃)₃ | ~1.1 - 1.3 | Singlet (s) | N/A |
| =CH- | ~6.8 - 7.2 | Singlet (s) | N/A |
| -COOH | ~10 - 12 | Singlet (s), broad | N/A |
Note: The chemical shifts are predicted and may vary depending on the solvent and other experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, offering a count of the non-equivalent carbons and an indication of their functional group type.
Predicted ¹³C NMR Data for 2-Pentenoic acid, 2-cyano-4,4-dimethyl-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C (CH₃)₃ | ~30 - 35 |
| -C(C H₃)₃ | ~28 - 32 |
| =C H- | ~140 - 150 |
| =C (CN)- | ~100 - 110 |
| -C N | ~115 - 120 |
| -C OOH | ~165 - 175 |
Note: The chemical shifts are predicted and may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure.
HMQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the complete molecular structure, especially in complex molecules.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.
Typical IR Absorption Ranges for Functional Groups in 2-Pentenoic acid, 2-cyano-4,4-dimethyl-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C≡N (Nitrile) | Stretching | 2210-2260 |
| C=C (Alkene) | Stretching | 1620-1680 |
| C-H (Alkyl) | Stretching | 2850-3000 |
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C≡N bonds, which often give strong Raman signals.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) would confirm the molecular weight of 153.18 g/mol . High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula.
The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Possible fragmentation pathways could include:
Loss of the carboxylic acid group (-COOH, 45 Da).
Loss of the tert-butyl group (-C(CH₃)₃, 57 Da).
Cleavage of the cyano group (-CN, 26 Da).
Chromatography Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- , GC could potentially be employed to determine its purity and to separate it from any volatile impurities or reactants from its synthesis.
Theoretical Application:
A hypothetical GC method would involve dissolving the compound in a suitable solvent and injecting it into the gas chromatograph. The separation would occur in a capillary column coated with a stationary phase selected based on the polarity of the analyte. A non-polar or medium-polarity column might be appropriate. The temperature of the oven would be programmed to ramp up to ensure the elution of the compound. Detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (MS) for identification purposes.
Research Findings:
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a vast range of chemical compounds. It is particularly suitable for compounds that are not sufficiently volatile or stable for GC analysis.
Theoretical Application:
An HPLC method for 2-Pentenoic acid, 2-cyano-4,4-dimethyl- would likely utilize reverse-phase chromatography. A C18 or C8 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid to control the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection would most commonly be performed using an ultraviolet (UV) detector, as the double bond and nitrile group in the molecule are expected to show UV absorbance.
A conference proceeding from 1982 mentions the characterization of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- by liquid chromatography, but provides no specific experimental details such as the column, mobile phase, or detection wavelength dokumen.pub.
Data Table (Hypothetical HPLC Method Parameters):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Note: This table represents a hypothetical starting point for method development and is not based on published experimental data for this specific compound.
Gel Permeation Chromatography (GPC) in Polymer Studies
Gel permeation chromatography is a type of size-exclusion chromatography that separates molecules based on their hydrodynamic volume in solution. It is primarily used for the analysis of polymers to determine their molecular weight distribution.
Theoretical Application in Polymer Studies:
If 2-Pentenoic acid, 2-cyano-4,4-dimethyl- were to be used as a monomer or as part of a monomer in the synthesis of a polymer, GPC would be an essential tool for characterizing the resulting polymer. The analysis would provide information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. The choice of solvent for the GPC analysis would depend on the solubility of the polymer.
Research Findings:
There is no available scientific literature describing the synthesis of polymers from 2-Pentenoic acid, 2-cyano-4,4-dimethyl- or the subsequent GPC analysis of such polymers.
X-ray Crystallography for Solid-State Structure Determination
Theoretical Application:
To perform an X-ray crystallographic analysis of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- , a high-quality single crystal of the compound would first need to be grown. This is often a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
Research Findings:
A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- . Therefore, no experimental crystallographic data is available.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-cyano-4,4-dimethyl-2-pentenoic acid?
Synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:
- Acylation : Reacting a malonate derivative (e.g., diethyl malonate) with a propionyl chloride analog to form an acylated intermediate.
- Alkylation : Introducing the cyano and dimethyl groups via alkylation with a brominated precursor (e.g., allyl bromide or a tert-butyl derivative).
- Dehydration and saponification : Acid-catalyzed dehydration to form the α,β-unsaturated system, followed by hydrolysis to yield the carboxylic acid .
- Key considerations : Steric hindrance from the 4,4-dimethyl groups may necessitate elevated temperatures or catalytic additives (e.g., phase-transfer catalysts).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (C₈H₁₁NO₂, exact mass: 153.0790). Fragmentation patterns (e.g., loss of CO₂ or CN groups) help identify functional groups .
- Infrared (IR) Spectroscopy : Strong absorbance near ~2200 cm⁻¹ confirms the cyano group, while the carboxylic acid O-H stretch appears at ~2500–3000 cm⁻¹ .
- NMR : ¹H NMR will show deshielded vinyl protons (δ 5.5–6.5 ppm for the α,β-unsaturated system) and singlet peaks for the 4,4-dimethyl groups (δ 1.2–1.4 ppm) .
Q. How does the presence of the cyano group influence the compound’s reactivity?
The electron-withdrawing cyano group:
- Enhances acidity : The α-hydrogen becomes more acidic due to stabilization of the conjugate base via resonance with the cyano and carboxylic acid groups.
- Directs electrophilic attacks : The α,β-unsaturated system favors conjugate additions (e.g., Michael additions) over direct electrophilic substitution .
- Comparative studies with non-cyano analogs (e.g., 4,4-dimethyl-2-pentenoic acid) show reduced pKa values and altered regioselectivity in reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s thermodynamic stability and reaction pathways?
- DFT calculations : Optimize the geometry using B3LYP/6-31G(d) to evaluate bond angles and electron density distribution. The cyano group’s electronegativity increases partial positive charge on the β-carbon, favoring nucleophilic attacks .
- Reaction kinetics : Transition state analysis can explain why steric bulk from the 4,4-dimethyl groups may slow down certain reactions (e.g., esterification) .
- Data contradiction example : Experimental yields may conflict with computational predictions due to solvent effects or unaccounted steric factors, necessitating iterative model refinement.
Q. What strategies resolve contradictions in spectroscopic data for structural isomers?
- Case study : Differentiation between 2-cyano-4,4-dimethyl-2-pentenoic acid and its 3-pentenoic isomer requires:
- NOESY NMR : Spatial proximity of the cyano group to the dimethyl substituents in the 2-isomer creates distinct cross-peak patterns.
- Isotopic labeling : ¹³C-labeled derivatives can track carbon environments, clarifying bond connectivity .
- Chromatographic separation : Reverse-phase HPLC with a C18 column resolves isomers based on polarity differences induced by substituent positioning .
Q. How do solvent and temperature affect the compound’s stability in aqueous solutions?
- Hydrolysis studies : The cyano group is prone to hydrolysis under acidic/basic conditions, forming an amide or carboxylic acid derivative.
- pH-dependent degradation : At pH > 9, the cyano group hydrolyzes to COO⁻ and NH₃, with rate constants measurable via UV-Vis kinetics .
- Temperature effects : Arrhenius plots (25–60°C) reveal activation energies for degradation, informing storage conditions (e.g., refrigeration at pH 6–7) .
Safety and Handling
Q. What laboratory protocols mitigate risks associated with this compound?
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCN traces during decomposition).
- PPE : Nitrile gloves and safety goggles are mandatory; avoid skin contact due to potential irritancy .
- Spill management : Neutralize spills with sodium bicarbonate before disposal, as the carboxylic acid group reacts exothermically with bases .
Key Notes
- Avoid referencing commercial databases (e.g., BenchChem). Prioritize peer-reviewed journals and authoritative sources (NIST, HMDB) .
- Structural analogs (e.g., 4,4-dimethyl-2-pentenoic acid methyl ester) provide indirect insights into reactivity and synthesis .
- Contradictions in data (e.g., MS fragmentation vs. NMR) often arise from isomerization or impurities—cross-validate with multiple techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
